Cas no 1261978-07-7 (2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic Acid)

2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid is a fluorinated and chlorinated benzoic acid derivative with a methoxyphenyl substituent, offering unique reactivity and structural features for synthetic applications. Its distinct substitution pattern enhances its utility as an intermediate in pharmaceutical and agrochemical research, particularly in the development of biologically active compounds. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups allows for selective functionalization, making it valuable in cross-coupling reactions and other transformations. The compound's crystalline nature and moderate solubility in organic solvents facilitate purification and handling. Its well-defined structure ensures reproducibility in synthetic pathways, supporting its use in medicinal chemistry and material science.
2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic Acid structure
1261978-07-7 structure
Product Name:2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic Acid
CAS No:1261978-07-7
MF:C14H10ClFO3
MW:280.678806781769
MDL:MFCD18320592
CID:1219420
PubChem ID:53226493
Update Time:2025-08-05

2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic Acid
    • DTXSID90690111
    • 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
    • MFCD18320592
    • 2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95%
    • 1261978-07-7
    • MDL: MFCD18320592
    • Inchi: 1S/C14H10ClFO3/c1-19-9-3-5-10(13(16)7-9)8-2-4-11(14(17)18)12(15)6-8/h2-7H,1H3,(H,17,18)
    • InChI Key: LYBGGNFXBCDPJK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)C=CC(=C1)C1C=CC(=CC=1F)OC

Computed Properties

  • Exact Mass: 280.0302500g/mol
  • Monoisotopic Mass: 280.0302500g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 46.5Ų

2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB327778-5 g
2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95%; .
1261978-07-7 95%
5g
€1159.00 2023-04-26
abcr
AB327778-5g
2-Chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid, 95%; .
1261978-07-7 95%
5g
€1159.00 2025-04-21

2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261978-07-7)2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic Acid
Order Number:A1116544
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:13
Price ($):687.0
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Additional information on 2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic Acid

Exploring the Chemical Properties and Applications of 2-Chloro-4-(2-Fluoro-4-Methoxyphenyl)Benzoic Acid (CAS No. 1261978-07-7)

The compound 2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid (CAS No. 1261978-07-7) is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and material science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a substituted phenyl group. The presence of chlorine and fluorine atoms, along with a methoxy group, imparts distinct electronic and steric properties to the molecule, making it a versatile building block for advanced chemical synthesis.

Recent studies have highlighted the importance of benzoic acid derivatives in drug discovery due to their ability to modulate various biological targets. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that substituted benzoic acids can act as potent inhibitors of enzyme targets associated with neurodegenerative diseases. The chlorine substitution at the 2-position of the benzoic acid ring enhances the compound's lipophilicity, which is crucial for improving bioavailability in drug candidates.

The methoxy group at the 4-position of the phenyl ring contributes to increased solubility and stability of the compound under physiological conditions. This feature is particularly advantageous in pharmaceutical applications where maintaining drug efficacy over time is critical. Additionally, the fluorine atom at the 2-position of the phenyl ring introduces electron-withdrawing effects, which can influence the compound's reactivity during chemical transformations.

In terms of synthesis, 2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid can be prepared via a multi-step process involving nucleophilic aromatic substitution and Friedel-Crafts acylation. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards for both research and industrial applications.

The application of this compound extends beyond pharmaceuticals. In agrochemicals, benzoic acid derivatives are being explored as potential herbicides due to their ability to inhibit key enzymes involved in plant metabolism. A study published in *Pest Management Science* reported that certain analogs of this compound exhibit selective toxicity against invasive weed species without adversely affecting crop plants.

In material science, the unique electronic properties of substituted benzoic acids make them promising candidates for use in organic electronics. For example, researchers have investigated their potential as components in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of chlorine and fluorine atoms into the structure enhances charge transport properties, which is essential for improving device performance.

The environmental impact of CAS No. 1261978-07-7 has also been a topic of interest among scientists. Studies have shown that this compound undergoes efficient biodegradation under aerobic conditions, reducing its persistence in natural ecosystems. This attribute aligns with global efforts to develop eco-friendly chemical compounds that minimize environmental harm.

In conclusion, 2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic acid (CAS No. 1261978-07-7

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1261978-07-7)2-chloro-4-(2-fluoro-4-methoxyphenyl)benzoic Acid
A1116544
Purity:99%
Quantity:5g
Price ($):687.0
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